rac trans-4-Hydroxy-Glyburid-13C,d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

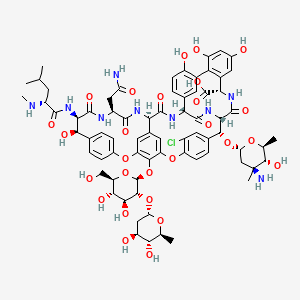

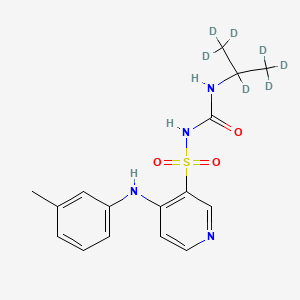

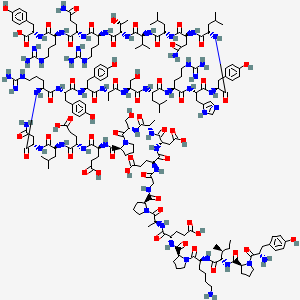

“rac trans-4-Hydroxy Glyburide-13C,d3” is a specifically isotopically labeled version of rac trans-4-Hydroxy Glyburide, a metabolite of the antidiabetic drug Glyburide . The incorporation of ¹³C and deuterium (d3) atoms into the molecule allows it to be distinguished from the unlabeled analyte using mass spectrometry.

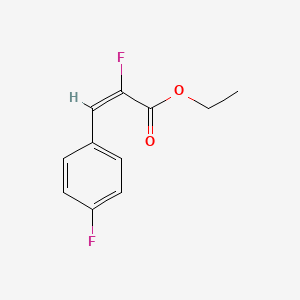

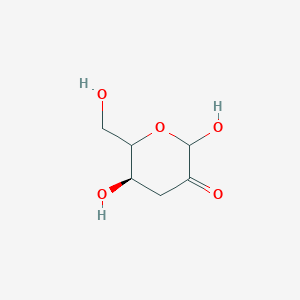

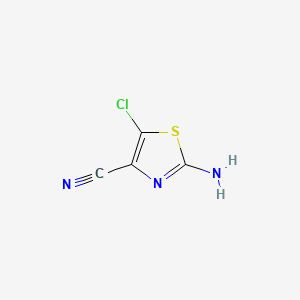

Molecular Structure Analysis

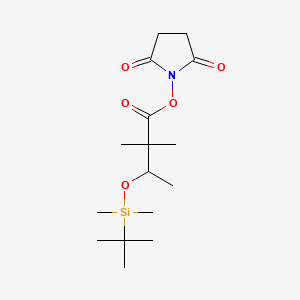

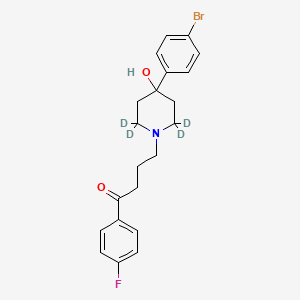

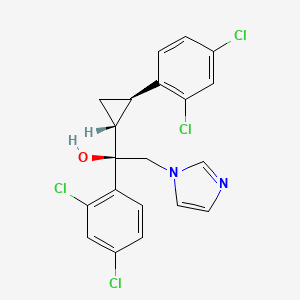

The molecular formula of “rac trans-4-Hydroxy Glyburide-13C,d3” is ¹³CC 22 H 25 D 3 ClN 3 O 6 S . Its molecular weight is 514 g/mol . The structure of the molecule can be represented by the SMILES string:C(NCCC1=CC=C(S(NC(N[C@@H]2CCC@@HCC2)=O)(=O)=O)C=C1)(=O)C3=C(O13C([2H])[2H])C=CC(Cl)=C3 . Chemical Reactions Analysis

“rac trans-4-Hydroxy Glyburide-13C,d3” is a valuable tool in scientific research, particularly as an internal standard for quantitative analysis by mass spectrometry. An internal standard is a compound with similar chemical properties to the analyte of interest but with a distinct mass.Wissenschaftliche Forschungsanwendungen

Chemische Referenz zur Identifizierung

Die stabile Isotopenmarkierung macht „rac trans-4-Hydroxy-Glyburid-13C,d3“ zu einer wertvollen chemischen Referenz zur Identifizierung ähnlicher Verbindungen in komplexen biologischen Matrizes. Sie unterstützt die qualitative und quantitative Detektion von Verbindungen in Forschungsumgebungen .

NMR-Lösungsmittelstudien

Die markierte Verbindung kann in NMR-Lösungsmittelstudien verwendet werden, um die Struktur, den Reaktionsmechanismus und die Kinetik von Glyburid zu verstehen. Diese Anwendung ist wichtig, um ein tieferes Verständnis der chemischen Eigenschaften des Arzneimittels zu entwickeln .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of rac trans-4-Hydroxy Glyburide-13C,d3, an active metabolite of the sulfonylurea inhibitor glyburide , is the SUR1/Kir6.2 . This target plays a crucial role in regulating insulin secretion in pancreatic beta cells .

Mode of Action

rac trans-4-Hydroxy Glyburide-13C,d3 interacts with its target, SUR1/Kir6.2, by inhibiting glyburide binding to rat brain synaptosomes at the high and low affinity sites of SUR1/Kir6.2 . The IC50 values for these interactions are 0.95 and 100 nM, respectively .

Biochemical Pathways

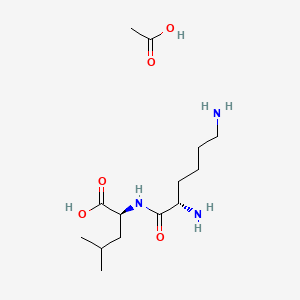

The compound is formed from glyburide by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP2C9 . These enzymes are part of the cytochrome P450 system, which plays a significant role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Result of Action

The inhibition of glyburide binding to SUR1/Kir6.2 by rac trans-4-Hydroxy Glyburide-13C,d3 can potentially affect the regulation of insulin secretion in pancreatic beta cells . This could have implications for the treatment of conditions like diabetes.

Biochemische Analyse

Biochemical Properties

“rac trans-4-Hydroxy Glyburide-13C,d3” is an active metabolite of the SUR1/Kir6.2 sulfonylurea inhibitor glyburide . It is formed from glyburide by the cytochrome P450 (CYP) isoforms CYP2C8 and CYP2C9 . “rac trans-4-Hydroxy Glyburide-13C,d3” inhibits glyburide binding to rat brain synaptosomes at the high and low affinity sites of SUR1/Kir6.2 with IC 50 values of 0.95 and 100 nM, respectively .

Cellular Effects

The cellular effects of “rac trans-4-Hydroxy Glyburide-13C,d3” are primarily related to its role as a sulfonylurea inhibitor. It interacts with the SUR1/Kir6.2 complex in cells, influencing cell function by modulating the activity of this complex

Molecular Mechanism

The molecular mechanism of action of “rac trans-4-Hydroxy Glyburide-13C,d3” involves its binding to the SUR1/Kir6.2 complex in cells . This binding inhibits the activity of the complex, leading to changes in cell function

Metabolic Pathways

“rac trans-4-Hydroxy Glyburide-13C,d3” is involved in the metabolic pathways related to the metabolism of the antidiabetic drug glyburide . It is formed from glyburide by the action of the CYP2C8 and CYP2C9 isoforms of cytochrome P450 .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of rac trans-4-Hydroxy Glyburide-13C,d3 can be achieved through a multi-step process involving the introduction of isotopic labeling and hydroxylation. The starting material will be Glyburide, which will be subjected to various chemical reactions to introduce the isotopic and hydroxy groups.", "Starting Materials": [ "Glyburide", "13C-labeled Methanol", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrogen peroxide (H2O2)", "Acetic acid (CH3COOH)", "Methanol (CH3OH)", "Ethyl acetate (CH3COOCH2CH3)", "Diethyl ether (CH3CH2OCH2CH3)", "Chloroform (CHCl3)" ], "Reaction": [ "Step 1: Glyburide will be dissolved in 13C-labeled methanol and NaBH4 will be added to reduce the carbonyl group to an alcohol group. The reaction mixture will be stirred for several hours to ensure complete reduction.", "Step 2: The reaction mixture will be quenched with water and extracted with ethyl acetate. The organic layer will be dried over magnesium sulfate and concentrated under reduced pressure to obtain the alcohol intermediate.", "Step 3: The alcohol intermediate will be dissolved in D2O and NaOH will be added to initiate the exchange of the hydrogen atoms with deuterium atoms. The reaction mixture will be stirred for several hours to ensure complete exchange.", "Step 4: The reaction mixture will be quenched with acetic acid and extracted with chloroform. The organic layer will be dried over magnesium sulfate and concentrated under reduced pressure to obtain the deuterated alcohol intermediate.", "Step 5: The deuterated alcohol intermediate will be dissolved in methanol and H2O2 will be added to initiate the hydroxylation reaction. The reaction mixture will be stirred for several hours to ensure complete hydroxylation.", "Step 6: The reaction mixture will be quenched with water and extracted with diethyl ether. The organic layer will be dried over magnesium sulfate and concentrated under reduced pressure to obtain the final product, rac trans-4-Hydroxy Glyburide-13C,d3." ] } | |

CAS-Nummer |

1217639-30-9 |

Molekularformel |

C23H28ClN3O6S |

Molekulargewicht |

514.013 |

IUPAC-Name |

5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuteriomethoxy)benzamide |

InChI |

InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3 |

InChI-Schlüssel |

IUWSGCQEWOOQDN-KQORAOOSSA-N |

SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |

Synonyme |

5-Chloro-N-[2-[4-[[[[(trans-4-hydroxycyclohexyl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-(methoxy-13C,d3)benzamide; trans-1-[[p-[2-(5-Chloro-o-anisamido)ethyl]_x000B_phenyl]sulfonyl]-3-(4-hydroxycyclohexyl)urea-13C,d3; 4-trans-Hydroxycyclohexyl Glybur |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.